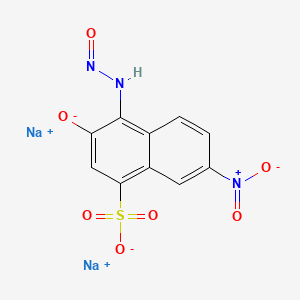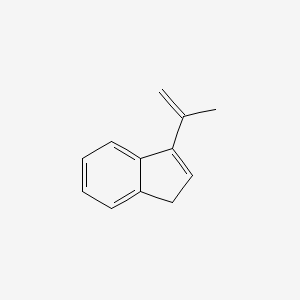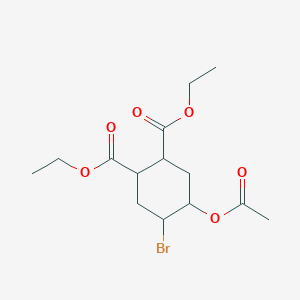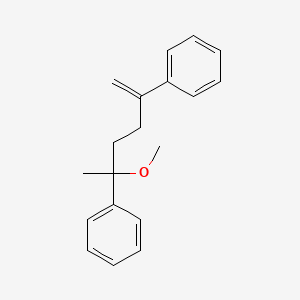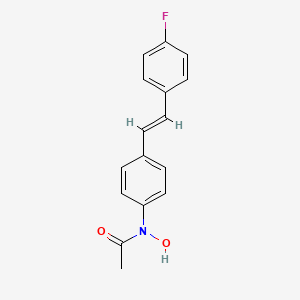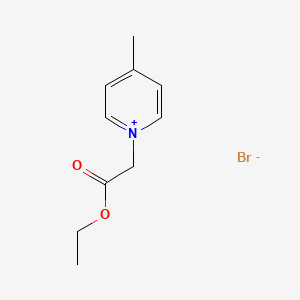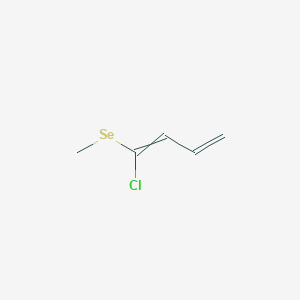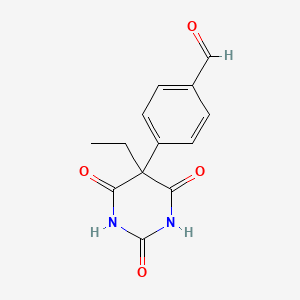
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a pyrimidine ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with pyrimidine precursors. One common method is the condensation reaction between benzaldehyde and ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with catalysts such as piperidine or ammonium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzoic acid.
Reduction: 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring may also interact with nucleic acids, affecting DNA or RNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde without the pyrimidine ring.
4-(5-Methyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde: A similar compound with a methyl group instead of an ethyl group.
4-(5-Propyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde is unique due to its specific combination of functional groups and structural elements. The presence of both an aldehyde group and a pyrimidine ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
63321-23-3 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)benzaldehyde |
InChI |
InChI=1S/C13H12N2O4/c1-2-13(9-5-3-8(7-16)4-6-9)10(17)14-12(19)15-11(13)18/h3-7H,2H2,1H3,(H2,14,15,17,18,19) |
InChI Key |
RUUSEGKGXJQYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
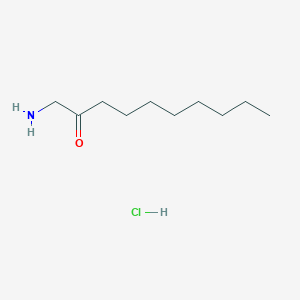
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

